molecular formula C18H21ClN2O3 B5299794 N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide

Cat. No. B5299794
M. Wt: 348.8 g/mol
InChI Key: UWUHEGCDMOKCSZ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, commonly known as ADAMANT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ADAMANT is a derivative of 2-chloro-5-nitrobenzamide, which is a known inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).

Scientific Research Applications

ADAMANT has been shown to have potential applications in cancer research due to its ability to inhibit the activity of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, which is involved in DNA repair. N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibitors have been shown to be effective in the treatment of cancers that have defects in DNA repair, such as breast and ovarian cancers. ADAMANT has also been investigated for its potential to enhance the efficacy of chemotherapy drugs.

Mechanism of Action

ADAMANT inhibits the activity of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide by binding to its catalytic domain, which prevents it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. ADAMANT has been shown to be a potent inhibitor of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects
ADAMANT has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxicity of chemotherapy drugs, such as cisplatin and doxorubicin. In addition, ADAMANT has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

ADAMANT has several advantages for lab experiments, including its high potency and specificity for N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibition. It also has minimal toxicity in normal cells, which makes it a safe and effective tool for studying N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibition. However, ADAMANT has some limitations, including its low solubility in aqueous solutions and its high cost.

Future Directions

There are several future directions for research on ADAMANT. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing ADAMANT. Another area of research is the investigation of ADAMANT's potential as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for ADAMANT in combination with chemotherapy drugs. Overall, ADAMANT has significant potential for cancer research and therapy, and further research is needed to fully explore its applications.

properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUHEGCDMOKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337479
Record name 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Adamantan-1-ylmethyl-2-chloro-5-nitro-benzamide

CAS RN

227327-87-9
Record name 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to the method of Example 14 from 1-adamantanemethylamine (1.0 g) and 2-chloro-5-nitrobenzoic acid (1.22 g) to give the title compound as a yellow solid (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-nitrobenzoic acid (1.22 g) in N,N-dimethylformamide (1.5 ml) was added carbonyldiimidazole (1.0 g). The resulting reaction mixture was stirred for 2.5 h and then 1-adamantanemethylamine (1.0 g) was added. After 14 h the reaction mixture was partitioned between ethyl acetate and water and the organic layer was separated, washed with water and brine and then dried over sodium sulphate (Na2SO4). The organic layer was concentrated under reduced pressure to give a residue which was purified by silica gel chromatography (eluting with 3-10% methanol in dichloromethane) to yield the subtitle compound as a yellow solid (1.7 g).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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